
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester
Overview
Description
“6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H22BN3O3 . It is a white to yellow solid and is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is characterized by the presence of a pyridine ring, an ethylureido group, and a boronic acid pinacol ester group . The molecular weight of the compound is 291.16 g/mol .Chemical Reactions Analysis
Boronic esters, including “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester”, are known to participate in various chemical reactions. One of the most notable reactions is the Suzuki-Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the transmetalation of the boronic ester to a palladium catalyst .Physical And Chemical Properties Analysis
“6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” is a white to yellow solid . It has a molecular weight of 291.16 g/mol . The compound is part of the boronic ester class of compounds, which are generally stable, readily prepared, and environmentally benign .Scientific Research Applications
Drug Design and Delivery
Boronic acids and their esters are considered for designing new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Catalysis
These compounds are used as reagents in various catalytic reactions, including palladium-catalyzed Suzuki-Miyaura coupling reactions .
Synthesis of Organic Compounds
They are utilized in the synthesis of organic compounds, which can include inhibitors for enzymes or proteins relevant to diseases like cancer .
Photoredox Catalysis
Boronic esters have been used in protodeboronation protocols combined with Matteson-CH2-homologation, which is a method for adding methane to alkenes .
Polymer and Optoelectronics Materials
Recent advances have been made in using borinic acids, a subclass of organoborane compounds that include boronic acid derivatives, in the field of polymer or optoelectronics materials .
Future Directions
The future directions for the use of “6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester” and similar compounds are likely to be influenced by their utility in organic synthesis. Boronic esters are valuable building blocks in various chemical reactions, including the Suzuki-Miyaura coupling . Therefore, they may find increasing use in the synthesis of complex organic molecules for applications in areas such as medicinal chemistry .
Mechanism of Action
Boronic Acid Compounds
Boronic acid compounds, such as 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester, are often used in organic chemistry in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the boronic acid compound acts as a nucleophile, which is transferred from boron to palladium in a process called transmetalation . This reaction is used to create a variety of complex organic compounds, and it’s particularly useful because the boronic acid reagents are relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of a compound depend on many factors, including its chemical structure, formulation, route of administration, and individual patient characteristicsThey can be administered parenterally (eg, by injection) to bypass absorption barriers .
properties
IUPAC Name |
1-ethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-6-16-12(19)18-11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZIOGAMMXGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

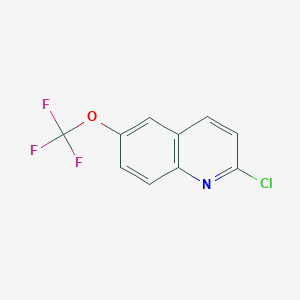


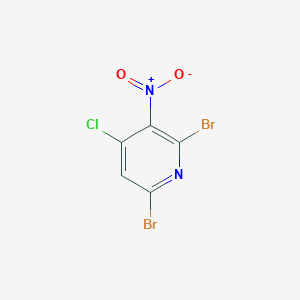
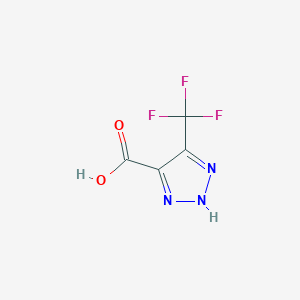


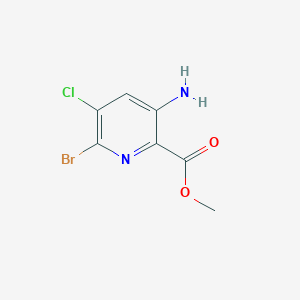
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
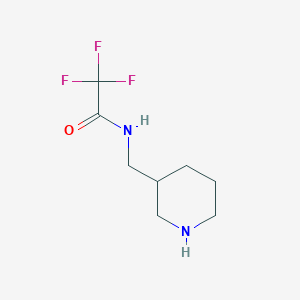
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
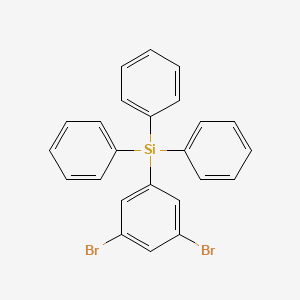
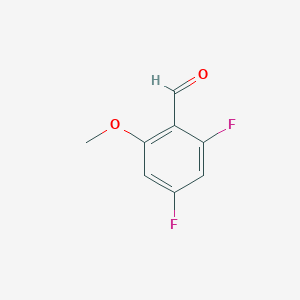
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)